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molecular formula C12H22N2S B8358090 5-tert-butyl-3-neopentylthiazol-2(3H)-imine

5-tert-butyl-3-neopentylthiazol-2(3H)-imine

Cat. No. B8358090
M. Wt: 226.38 g/mol
InChI Key: LBSZKXDSTTUOCU-UHFFFAOYSA-N
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Patent
US07875640B2

Procedure details

To a solution of 3,3-dimethylbutanal (Aldrich) (3.99 g, 39.8 mmol) in of acetonitrile (40 mL) was added 4 g of molecular sieves (4A beads, 8-12 mesh) and 2,2-dimethylpropan-1-amine (Aldrich) (3.16 g, 36.2 mmol). The mixture was stirred for 12 h at room temperature. The mixture was filtered and to the filtrate was successively added potassium thiocyanate (4.68 g, 48.1 mmol) and 1,4,7,10,13,16-hexaoxacyclooctadecane (1.24 g, 4.71 mmol). The temperature was adjusted at 50° C. and the mixture was stirred until all solids were dissolved then iodine (18.4 g, 72.4 mmol) was added. The reaction was stirred at 50° C. for 12 h. The reaction mixture was cooled to room temperature and diluted with EtOAc. The solution was washed with a solution of sodium metabisulfate. The aqueous layers was brought to pH=9 by adding NaOH (25%) and extracted with EtOAc. The Organic extracts were combined, dried over sodium sulfate and concentrated under reduced pressure. The residue was crystallized from EtOAc/Hexane to give 4.9 g of the title compound. MS (ESI+) m/z 227 (M+H)+.
Quantity
3.99 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
potassium thiocyanate
Quantity
4.68 g
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
reactant
Reaction Step Three
Quantity
18.4 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH:4]=O.[CH3:8][C:9]([CH3:13])([CH3:12])[CH2:10][NH2:11].[S-:14][C:15]#[N:16].[K+].O1CCOCCOCCOCCOCCOCC1.II>CCOC(C)=O.C(#N)C>[C:2]([C:3]1[S:14][C:15](=[NH:16])[N:11]([CH2:10][C:9]([CH3:13])([CH3:12])[CH3:8])[CH:4]=1)([CH3:7])([CH3:6])[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
3.99 g
Type
reactant
Smiles
CC(CC=O)(C)C
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.16 g
Type
reactant
Smiles
CC(CN)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
potassium thiocyanate
Quantity
4.68 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Three
Name
Quantity
1.24 g
Type
reactant
Smiles
O1CCOCCOCCOCCOCCOCC1
Step Four
Name
Quantity
18.4 g
Type
reactant
Smiles
II
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 12 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered and to the filtrate
CUSTOM
Type
CUSTOM
Details
was adjusted at 50° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred until all solids
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
STIRRING
Type
STIRRING
Details
The reaction was stirred at 50° C. for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
The solution was washed with a solution of sodium metabisulfate
ADDITION
Type
ADDITION
Details
by adding NaOH (25%)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from EtOAc/Hexane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CN(C(S1)=N)CC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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